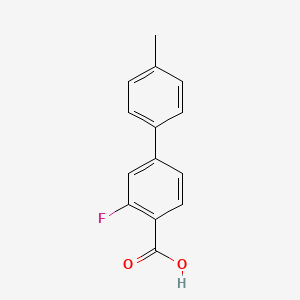

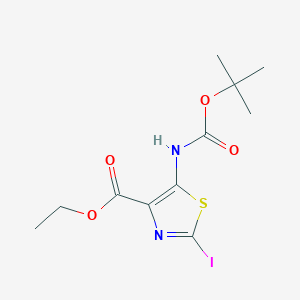

2-Chloro-5-(2,2-difluoropropoxy)pyridine

Overview

Description

Pyridine derivatives, such as 2-Chloro-5-(trifluoromethyl)pyridine , are commonly used in the synthesis of various pharmaceuticals and agrochemicals . They often serve as building blocks in complex organic synthesis due to their reactivity and structural diversity .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, 2-Chloro-5-methylpyridine is reported to be synthesized by many methods .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using techniques like Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy .Chemical Reactions Analysis

Pyridine derivatives are often used as substrates in various chemical reactions. For example, 2-Chloro-5-fluoropyridine can be used in reactions involving TIPDSCl 2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and density of 2-Chloro-5-(trifluoromethyl)pyridine are reported to be 32-34 °C (lit.), 147 °C, and 1.417 g/mL at 25 °C (lit.) respectively .Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-5-(2,2-difluoropropoxy)pyridine is a compound of interest in the field of chemical synthesis and material science. Its structural motif is utilized in various synthetic pathways, particularly in the creation of agricultural chemicals and potential pharmaceutical intermediates. For example, a related compound, 2,3-Dichloro-5-trifluoromethyl pyridine, has been widely used in the synthesis of pesticides due to its fluorine content, which often imparts desirable properties like increased stability and biological activity (Lu Xin-xin, 2006). Similarly, compounds like 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine have been synthesized as key intermediates for herbicides, indicating the agricultural significance of these chloro-difluoropropoxy pyridines (Zuo Hang-dong, 2010).

Material Science and Polymer Research

In material science, the incorporation of pyridine derivatives into polymers has been explored for enhancing the properties of high-performance materials. Novel soluble polyimides derived from pyridine-containing monomers have shown good solubility in strong polar solvents, indicating potential applications in advanced polymer technologies. These materials exhibit desirable characteristics such as high glass transition temperatures and excellent mechanical properties, making them suitable for applications requiring high thermal stability and mechanical strength (Y. Guan et al., 2014).

Catalysis and Chemical Reactions

The structural features of chloro-difluoropropoxy pyridines lend themselves to catalysis and chemical reactions. For instance, the interaction of pyridine derivatives with metals and other reactants has been investigated for the development of catalytic systems and reaction intermediates. These studies contribute to a deeper understanding of reaction mechanisms and the design of more efficient catalysts for industrial and pharmaceutical chemistry (G. Koz et al., 2010).

Environmental and Biological Applications

While the direct application of 2-Chloro-5-(2,2-difluoropropoxy)pyridine in environmental and biological systems was not explicitly found in the literature, the study of related chloropyridines and their derivatives provides insights into potential areas of research. These compounds are investigated for their antimicrobial activities and interactions with biological molecules, such as DNA, which could lead to applications in medicine and environmental remediation (M. Evecen et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-chloro-5-(2,2-difluoropropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO/c1-8(10,11)5-13-6-2-3-7(9)12-4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEDDDGGEGYLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CN=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(2,2-difluoropropoxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)

![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)

![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)